2-(Thiophen-3-yl)-5-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole
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Description
2-(Thiophen-3-yl)-5-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C18H16F3N3O3S2 and its molecular weight is 443.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
1,3,4-Oxadiazole bearing compounds, including those related to the compound of interest, are synthesized through various methods involving the conversion of organic acids into corresponding esters, hydrazides, and ultimately oxadiazole derivatives. These compounds are then evaluated for their biological activities. For instance, a study demonstrated the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, which were screened against butyrylcholinesterase enzyme and subjected to molecular docking studies to determine their binding affinity and orientation in the active sites of human butyrylcholinesterase protein (Khalid et al., 2016).
Anticancer Activity
Several derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their anticancer activity. A notable study focused on the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, revealing their potential as anticancer agents through in vitro evaluations on MCF-7 breast cancer cell lines (Redda & Gangapuram, 2007). Another research synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents, highlighting compounds with low IC50 values as strong anticancer agents relative to doxorubicin (Rehman et al., 2018).
Antimicrobial Activity
The antimicrobial activity of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide was explored, revealing moderate to talented activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Mechanism of Action on Rice Bacterial Leaf Blight
Sulfone derivatives containing 1,3,4-oxadiazole moieties have been shown to exhibit good antibacterial activities against rice bacterial leaf blight. A study on 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole demonstrated its effectiveness in reducing rice bacterial leaf blight, improving plant resistance, and inhibiting the production of extracellular polysaccharide (EPS) (Shi et al., 2015).
Properties
IUPAC Name |
2-thiophen-3-yl-5-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3S2/c19-18(20,21)14-4-1-5-15(9-14)29(25,26)24-7-2-3-12(10-24)16-22-23-17(27-16)13-6-8-28-11-13/h1,4-6,8-9,11-12H,2-3,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFRTIRNZWSZKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3=NN=C(O3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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